Ethyl 5-Bromo-2-iodobenzoate
Description
Significance of Aryl Halides in Synthetic Strategies
Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are fundamental building blocks in organic chemistry. wikipedia.org Their importance stems from their ability to participate in a wide array of chemical transformations, serving as precursors for pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.me The carbon-halogen bond in aryl halides allows for the introduction of various functional groups through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. fiveable.melibretexts.org
Role of Halogenated Benzoates as Versatile Building Blocks
Halogenated benzoates, a sub-class of aryl halides, are particularly useful in organic synthesis. The presence of the benzoate (B1203000) ester group, along with one or more halogen substituents, provides multiple reactive sites within a single molecule. These compounds serve as key intermediates in the synthesis of a diverse range of more complex molecules. fluorochem.co.uk The ester functionality can be readily hydrolyzed to a carboxylic acid, while the halogen atoms can be selectively manipulated to form new carbon-carbon or carbon-heteroatom bonds. This dual reactivity makes them powerful tools for medicinal chemists and materials scientists. fluorochem.co.ukplos.org
Unique Reactivity Profile of Ortho- and Para-Disubstituted Halogenated Aromatics
The arrangement of substituents on an aromatic ring significantly influences its reactivity. In ortho- and para-disubstituted halogenated aromatics, the positions of the halogens relative to each other and to other functional groups dictate the molecule's electronic and steric properties. msu.eduyoutube.comleah4sci.com For instance, in electrophilic aromatic substitution reactions, the existing substituents direct incoming electrophiles to specific positions on the ring. libretexts.orgchemistrysteps.com The interplay between the electron-withdrawing nature of the halogens and the directing effects of other groups can lead to highly selective transformations. msu.edu In the case of Ethyl 5-bromo-2-iodobenzoate, the ortho-iodo and para-bromo substitution pattern creates a unique reactivity profile that can be exploited in sequential cross-coupling reactions.
Historical Context of Halogenated Benzoate Derivatives in Chemical Synthesis
The use of halogenated compounds in chemical synthesis has a long history, with early research focusing on their preparation and fundamental reactivity. d-nb.info The development of reactions like the Sandmeyer reaction in the late 19th century provided reliable methods for introducing halogens onto aromatic rings. Over the 20th century, the discovery and refinement of metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, revolutionized the use of aryl halides, including halogenated benzoates, as synthetic intermediates. fiveable.me These advancements transformed them from relatively inert compounds to highly valuable precursors for complex molecule synthesis. The study of halogenated benzoates has evolved from simple substitution reactions to their application in the synthesis of intricate drug molecules and functional materials. plos.orgnih.gov
Overview of Current Research Trends Involving Multi-Halogenated Aromatic Esters
Current research on multi-halogenated aromatic esters is focused on several key areas. There is a strong emphasis on developing new and more efficient catalytic systems for their selective functionalization. chemrxiv.orgresearchgate.net This includes the design of ligands for palladium and other transition metal catalysts to control the regioselectivity of cross-coupling reactions. Another significant trend is the application of these building blocks in the synthesis of novel materials with specific electronic or photophysical properties. acs.orgcopernicus.org Furthermore, there is growing interest in the biological activities of molecules derived from multi-halogenated aromatic esters, particularly in the fields of medicinal chemistry and drug discovery. plos.orgnih.govresearchgate.net The unique substitution patterns offered by these esters allow for the fine-tuning of molecular properties to optimize biological interactions.
Scope and Objectives of Research on this compound
Research on this compound is primarily driven by its potential as a key intermediate in the synthesis of complex organic molecules. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for stepwise and selective functionalization. The primary objectives of studying this compound include:
Exploring its reactivity in various cross-coupling reactions to understand the selective activation of the C-I versus the C-Br bond.
Utilizing it as a building block for the synthesis of novel heterocyclic compounds and other complex molecular scaffolds.
Investigating its utility in the preparation of biologically active molecules and functional materials.
The insights gained from studying this compound contribute to the broader understanding of the chemistry of multi-halogenated aromatic systems and expand the toolkit available to synthetic organic chemists.
Chemical Properties and Research Data
Below are tables detailing some of the known properties and synthetic applications of this compound and related compounds.
Table 1: Physicochemical Properties of Halogenated Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 450412-27-8 | C9H8BrIO2 | 370.97 |
| Ethyl 5-chloro-2-iodobenzoate | 1012882-90-4 | C9H8ClIO2 | 326.52 |
| Ethyl 5-bromo-2-nitrobenzoate | 857895-53-5 | C9H8BrNO4 | 274.07 |
| Methyl 5-bromo-4-fluoro-2-iodobenzoate | 1509083-82-2 | C8H5BrFIO2 | 358.93 |
Table 2: Research Applications of this compound
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Hydrazinolysis | Hydrazine hydrate, ethanol (B145695), reflux | 5-bromo-2-iodobenzohydrazide | researchgate.net |
| Reduction | Sodium borohydride, ethanol/THF | (5-bromo-2-iodophenyl)methanol | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQSSZXGVRFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Bromo 2 Iodobenzoate and Precursors
Retrosynthetic Analysis of Ethyl 5-Bromo-2-iodobenzoate
A retrosynthetic analysis of this compound identifies key bond disconnections that suggest logical forward synthetic routes. The primary disconnections are at the ester linkage and the carbon-halogen bonds (C-I and C-Br).
Ester Disconnection: A disconnection of the ethyl ester (C(O)-OEt bond) points to 5-Bromo-2-iodobenzoic acid as the immediate precursor. This transformation is a standard esterification reaction.
Carbon-Iodine Disconnection: Disconnecting the C-I bond from 5-Bromo-2-iodobenzoic acid suggests a precursor such as 5-bromobenzoic acid or a derivative. This step would involve a regioselective iodination. A particularly common and effective precursor for introducing the iodine at the 2-position via a Sandmeyer reaction is 2-amino-5-bromobenzoic acid. chemicalbook.comnbinno.com
Carbon-Bromine Disconnection: Alternatively, disconnecting the C-Br bond first would lead to 2-iodobenzoic acid, which would then require bromination.
Based on this analysis, the most common synthetic strategies commence from either a pre-brominated benzoic acid derivative, such as 2-amino-5-bromobenzoic acid, or involve the stepwise halogenation of benzoic acid itself, followed by esterification. beilstein-journals.orgrsc.org
Classical Synthetic Routes
Classical approaches to synthesizing this compound are typically multi-step processes that prioritize high yields and regiochemical control. These routes can be broadly categorized by the order in which the halogen and ester functionalities are introduced.
Stepwise Halogenation and Esterification Strategies
This approach involves creating the dihalogenated benzoic acid core first, followed by the esterification to yield the final product. This strategy is advantageous as it avoids potential side reactions that might occur on the ester group during harsh halogenation conditions.
The direct, sequential halogenation of benzoic acid or its simple derivatives is a fundamental approach. The carboxyl group is a meta-directing deactivator, while the halogens are ortho, para-directing deactivators. The synthesis of a related compound, 2,3,4-trifluoro-5-iodobenzoic acid, is achieved through direct iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent, which ensures high regioselectivity. google.com A similar principle can be applied to other benzoic acid derivatives. For instance, the synthesis of Ethyl 5-chloro-2-iodobenzoate can involve the iodination of a 5-chlorobenzoic acid derivative. This suggests a plausible, albeit less common, route starting from 3-bromobenzoic acid, which would be iodinated, or from 2-iodobenzoic acid, which would then be brominated at the 5-position. The challenge lies in controlling the regioselectivity of these electrophilic aromatic substitution reactions.
Once the key intermediate, 5-Bromo-2-iodobenzoic acid, is obtained, the final step is its conversion to the corresponding ethyl ester. This is a standard esterification reaction. A general procedure for such transformations involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. epfl.ch Another method involves converting the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride, which is then quenched with ethanol (B145695). A similar procedure is used to synthesize tert-butyl 5-bromo-2-iodobenzoate, where 5-bromo-2-iodobenzoic acid is reacted with isopropyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP). rsc.org This general protocol is readily adaptable for the synthesis of the ethyl ester.
Table 1: Representative Esterification Conditions
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-iodobenzoic acid | Isopropyl alcohol, DCC, DMAP | tert-butyl 5-bromo-2-iodobenzoate | 72% | rsc.org |
| 5-Bromo-2-iodobenzoic acid | Methyl iodide, K₂CO₃ | Mthis compound | Quantitative |
This table presents data for similar esterification reactions to illustrate common methodologies.
The most widely documented and efficient route to 5-Bromo-2-iodobenzoic acid, the direct precursor to the title compound, starts with 2-Amino-5-bromobenzoic acid. nbinno.comorgsyn.org This method utilizes a Sandmeyer-type reaction sequence. The process involves two main stages: diazotization of the amino group and subsequent displacement of the diazonium group with iodine.
The synthesis proceeds as follows:
Diazotization: 2-Amino-5-bromobenzoic acid is treated with a nitrite (B80452) source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid or sulfuric acid at low temperatures (usually 0°C) to form an in situ diazonium salt. chemicalbook.comgoogle.com
Iodination: The resulting diazonium salt solution is then treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). chemicalbook.com Upon warming, nitrogen gas is evolved, and the iodine atom is introduced onto the aromatic ring at the position formerly occupied by the amino group, yielding 5-Bromo-2-iodobenzoic acid. chemicalbook.comnbinno.com
The resulting 5-Bromo-2-iodobenzoic acid is then esterified with ethanol as described in section 2.2.1.2 to furnish this compound.
Table 2: Synthesis of 5-Bromo-2-iodobenzoic Acid from 2-Amino-5-bromobenzoic Acid
| Step | Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1. Diazotization | 2-Amino-5-bromobenzoic acid | NaNO₂, HCl (aq) | 0°C | In situ diazonium salt | chemicalbook.com |
Synthesis from Amino-substituted Benzoate (B1203000) Derivatives
An alternative strategy involves performing the halogenation reactions on a molecule that already contains the ester functionality. This approach starts with an amino-substituted benzoate ester, followed by diazotization and iodination.
For example, a related synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This amino ester undergoes a reaction with sodium nitrite and an iodide source to replace the amino group with iodine directly on the esterified compound. google.com Similarly, ethyl 4-aminobenzoate (B8803810) can be di-iodinated using iodine monochloride to produce ethyl 4-amino-3,5-diiodobenzoate. thieme-connect.com
Applying this logic to the target molecule, one could theoretically start with ethyl 2-aminobenzoate, brominate it selectively at the 5-position to get ethyl 2-amino-5-bromobenzoate, and then perform a Sandmeyer reaction to replace the amino group with iodine. However, the route starting from the corresponding benzoic acid (as in 2.2.1.3) is generally more common, as the ester group can be susceptible to hydrolysis under the acidic conditions of the Sandmeyer reaction.
Diazotization and Halogenation Protocols
A traditional and effective method for introducing iodine into an aromatic ring, particularly at a position activated by an amino group, is through a Sandmeyer-type reaction involving diazotization followed by halogenation. rsc.orggla.ac.uk This process typically starts from an appropriately substituted aniline (B41778). For the synthesis of precursors to this compound, a common starting material is 2-amino-5-bromobenzoic acid.
The synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid serves as a prime example of this protocol. chemicalbook.com The process involves the following key steps:
Diazotization: The amino group of 2-amino-5-bromobenzoic acid is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. chemicalbook.com
Iodination: The resulting diazonium salt is then treated with an iodide source, commonly potassium iodide (KI), to replace the diazonium group with an iodine atom. rsc.orgchemicalbook.com Heating the reaction mixture facilitates the decomposition of the diazonium salt and the formation of the C-I bond. chemicalbook.com
A representative procedure for the synthesis of 5-bromo-2-iodobenzoic acid is as follows: 2-amino-5-bromobenzoic acid is dissolved in an aqueous solution of sodium hydroxide (B78521) and sodium nitrite. The solution is cooled, and hydrochloric acid is added dropwise to form the diazonium salt. Subsequently, a solution of potassium iodide and sulfuric acid is added, and the mixture is heated to drive the reaction to completion. The product, 5-bromo-2-iodobenzoic acid, precipitates upon cooling and can be purified by recrystallization. chemicalbook.com A reported yield for this transformation is 87%. chemicalbook.com
The final step to obtain this compound is the esterification of the synthesized 5-bromo-2-iodobenzoic acid with ethanol, typically under acidic conditions.
Modern and Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and selective methods for the preparation of halogenated arenes like this compound.
Flow Chemistry Techniques for Halogenated Arenes
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.comethernet.edu.et The use of tubular reactors in diazotization reactions, for instance, can reduce side reactions such as diazonium salt coupling and decomposition, leading to more stable reactions and higher yields. google.com This technology is particularly well-suited for handling potentially unstable intermediates like diazonium salts. google.com
Flow metalation is another powerful technique for the synthesis of functionalized arenes. uni-muenchen.deresearchgate.net For example, a continuous flow process can be used for the in situ trapping metalation of arenes using strong bases like lithium dicyclohexylamide (Cy₂NLi) in the presence of metal salts (e.g., ZnCl₂·2LiCl). researchgate.net This allows for the rapid and efficient functionalization of a wide range of aromatic compounds under controlled conditions. researchgate.net While not a direct synthesis of this compound, these flow-based metalation and cross-coupling reactions demonstrate the potential for modern continuous processing in constructing complex substituted arenes. researchgate.net
Regioselective Synthesis Strategies
The precise placement of multiple halogen substituents on an aromatic ring is a significant synthetic challenge. Regioselective synthesis strategies are crucial for obtaining the desired isomer, such as the 5-bromo-2-iodo substitution pattern. The choice of starting material and the sequence of halogen introduction are key factors.
For instance, starting with a molecule that already contains one of the halogens and a directing group can control the position of the second halogen. The electronic properties of the substituents play a critical role; electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. researchgate.net The steric hindrance of existing substituents also influences the regioselectivity of subsequent reactions.
Preparation of Related Iodobenzoates and Bromobenzoates
The synthesis of related dihalogenated benzoates often employs similar fundamental reactions but with different starting materials or reagents. For example, the synthesis of ethyl 5-chloro-2-iodobenzoate can be achieved via a Sandmeyer reaction on an intermediate like ethyl 2-amino-5-iodobenzoate.
Palladium-catalyzed cross-coupling reactions are also instrumental in synthesizing complex benzoates. For example, a Suzuki–Miyaura coupling can be used to connect a boronic acid with a halogenated benzoate, such as mthis compound, to form more complex structures. beilstein-journals.org Nickel-catalyzed additions of aryl bromides to aldehydes also showcase advanced methods for functionalizing bromobenzoates. acs.org
The preparation of various methyl bromobenzoates and iodobenzoates often starts from the corresponding benzoic acids, which are then esterified. unipr.it These halogenated esters can then serve as substrates in a variety of cross-coupling reactions. unipr.it
Industrial Production Methodologies and Considerations
The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, efficiency, and environmental impact.
Large-Scale Esterification Processes
Esterification is a fundamental reaction in the chemical industry. rug.nl The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. rug.nl For the large-scale production of esters like this compound from its corresponding carboxylic acid, several factors must be optimized.
Catalysts: While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to waste disposal issues. rug.nlresearchgate.net Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer a more environmentally friendly alternative. ijstr.org These catalysts are often reusable, cost-effective, and can lead to high yields under solvent-free conditions. ijstr.org
Reaction Conditions: To drive the equilibrium of the esterification reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. rug.nlresearchgate.net Microwave-assisted organic synthesis (MAOS) in closed vessels can accelerate reaction rates by allowing the use of temperatures above the solvent's boiling point. usm.my However, for equilibrium processes like esterification, this can also be unfavorable. A strategy to overcome this is the periodic addition of the acid catalyst. usm.my
The table below summarizes various esterification methods for benzoic acid derivatives, highlighting the diversity of applicable catalysts and conditions.
| Catalyst System | Alcohol | Conditions | Yield | Reference |
| H₂SO₄ (catalytic) | Ethanol | Microwave, 130°C, 15 min | Good | usm.my |
| Phosphoric acid modified Montmorillonite K-10 | Methanol (B129727) | Reflux, 5 hours, solvent-free | High | ijstr.org |
| BuSnO₂H | Heptanol | 150°C, 6 hours | 80% conversion | rug.nl |
| Zirconocene triflate | Benzyl alcohol | 80°C | >90% | rug.nl |
| Sulfuric acid | 1-Butanol | Not specified | 92% conversion | researchgate.net |
Purity and Characterization of Synthetic Products
The successful synthesis of this compound and its precursors is verified through a combination of chromatographic and spectroscopic techniques. These methods provide definitive information on the compound's purity and structural integrity.
Chromatographic Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A common approach involves using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water. This technique allows for the separation of the main product from any unreacted starting materials or byproducts, with purity levels typically expected to be greater than 95%. bldpharm.com
Gas Chromatography (GC) is another valuable tool for purity analysis, particularly for the more volatile precursors. For instance, the progress of reactions involving the synthesis of related benzoates can be monitored by GC to ensure the complete consumption of starting materials. sigmaaldrich.com
For purification on a laboratory scale, flash column chromatography is frequently employed. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297). umich.edursc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound. umich.edu
Spectroscopic Methods for Structural Characterization:
A suite of spectroscopic techniques is used to confirm the chemical structure of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound and its precursors.
For the closely related precursor, Mthis compound , the successful synthesis from 5-bromo-2-iodobenzoic acid was confirmed by ¹H NMR spectroscopy. umich.edu In a detailed study of another analog, tert-butyl 5-bromo-2-iodobenzoate , the following spectral data were obtained:
¹H NMR (400 MHz, CDCl₃): δ 7.78-7.76 (m, 2H), 7.23 (dd, J = 8.4, 2.4 Hz, 1H), 1.61 (s, 9H). rsc.org
¹³C NMR (100 MHz, CDCl₃): δ 164.7, 142.2, 138.9, 134.9, 133.2, 122.2, 91.4, 83.3, 28.1. rsc.org
Based on these and other related structures, the expected signals for This compound would show characteristic peaks for the ethyl group (a quartet and a triplet) and the aromatic protons in the appropriate regions.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the synthesized molecule, which in turn confirms its elemental composition. For tert-butyl 5-bromo-2-iodobenzoate , the calculated mass for [M+H]⁺ was 382.9138, with the found mass being 382.9137, confirming the molecular formula C₁₁H₁₃BrIO₂. rsc.org For the analogous Ethyl 5-chloro-2-iodobenzoate , the expected m/z for the [M+H]⁺ ion is 324.93. bldpharm.com This indicates that HRMS is a critical tool for verifying the identity of this compound.
The following tables summarize the key analytical data used in the characterization of compounds related to this compound.
Table 1: Analytical Methods for Purity and Characterization
| Analytical Method | Purpose | Typical Conditions/Observations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 column, acetonitrile/water mobile phase. Purity >95% is often targeted. bldpharm.com |
| Gas Chromatography (GC) | Purity Assessment & Reaction Monitoring | Monitors consumption of starting materials and formation of products. sigmaaldrich.com |
| Flash Column Chromatography | Purification | Silica gel stationary phase, hexane/ethyl acetate eluent. umich.edursc.org |
| ¹H NMR Spectroscopy | Structural Elucidation | Confirms the presence and connectivity of protons in the molecule. umich.edursc.org |
| ¹³C NMR Spectroscopy | Structural Elucidation | Identifies all unique carbon environments within the molecule. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Provides highly accurate mass-to-charge ratio to confirm elemental composition. bldpharm.comrsc.org |
Table 2: Characterization Data for Related Benzoate Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| tert-butyl 5-bromo-2-iodobenzoate | 7.78-7.76 (m, 2H), 7.23 (dd, J = 8.4, 2.4 Hz, 1H), 1.61 (s, 9H) | 164.7, 142.2, 138.9, 134.9, 133.2, 122.2, 91.4, 83.3, 28.1 | [M+H]⁺: calcd. 382.9138, found 382.9137 | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Bromo 2 Iodobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of the aromatic ring in Ethyl 5-bromo-2-iodobenzoate towards substitution reactions is influenced by the electronic properties of its substituents. Both bromine and iodine are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing because of the electron-donating resonance effect of their lone pairs. The ethyl ester group is a meta-directing deactivating group.
Reactivity of Bromine and Iodine Atoms in Substitution Reactions
In the context of aromatic substitution reactions, the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a key feature of this compound. In nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction is generally influenced by the electronegativity of the halogen, with fluorine being the most activating and iodine the least. However, SNAr reactions typically require strong electron-withdrawing groups ortho or para to the leaving group and a strong nucleophile.
For transition metal-catalyzed cross-coupling reactions, which proceed via a different mechanism, the reactivity order is reversed. The C-I bond is significantly weaker than the C-Br bond, with bond dissociation energies of approximately 65 kcal/mol and 81 kcal/mol, respectively. This difference in bond strength allows for the selective activation of the C-I bond over the C-Br bond in reactions like the Suzuki-Miyaura coupling. This site-selectivity is a cornerstone of the synthetic utility of dihaloarenes. ias.ac.in
Influence of Halogen Electronegativity on Electron Cloud Distribution and Reactivity
The electronegativity of the halogens plays a crucial role in modulating the electron density of the aromatic ring and, consequently, its reactivity. Iodine (electronegativity ≈ 2.66) is less electronegative than bromine (electronegativity ≈ 2.96). Both halogens exert a negative inductive effect (-I), withdrawing electron density from the ring and deactivating it towards electrophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl halides. The general mechanism involves an oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the active catalyst.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is one of the most widely used palladium-catalyzed cross-coupling reactions. Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of the boronic acid reagents, and high tolerance of various functional groups.
The differential reactivity of the C-I and C-Br bonds in this compound allows for highly selective single Suzuki-Miyaura coupling reactions. The oxidative addition step of the catalytic cycle is significantly faster for the C-I bond than for the C-Br bond. This selectivity enables the synthesis of 2-aryl-5-bromobenzoates, which can then undergo a second, different cross-coupling reaction at the bromine position if desired.
Below is a table summarizing the results of a study on the site-selective Suzuki-Miyaura coupling of a similar substrate, mthis compound, with various arylboronic acids. The reactions were catalyzed by a palladium complex and demonstrate the high yields achievable for the mono-arylated product.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-bromo-2-phenylbenzoate | 95 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-bromo-2-(p-tolyl)benzoate | 92 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-bromo-2-(4-methoxyphenyl)benzoate | 96 |
| 4 | 4-Fluorophenylboronic acid | Methyl 5-bromo-2-(4-fluorophenyl)benzoate | 89 |
| 5 | 3-Thienylboronic acid | Methyl 5-bromo-2-(thiophen-3-yl)benzoate | 85 |
Reaction conditions: Mthis compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh3)4 (3 mol%), K2CO3 (2.0 equiv), in a mixture of toluene, ethanol (B145695), and water at 80 °C.
This selective reactivity is a powerful tool for the construction of complex biaryl and polyaryl structures in a controlled, stepwise manner. The resulting 2-aryl-5-bromobenzoates are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a dihalogenated aromatic compound that serves as a versatile substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, making it a valuable building block in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organohalides, has been effectively applied to substrates like this compound. The distinct reactivity of the iodo and bromo substituents is key to controlling the reaction outcome.
The structure of 5-bromo-2-iodobenzoates is highly suitable for the synthesis of p-terphenyl (B122091) derivatives through sequential or one-pot double Suzuki-Miyaura coupling reactions. A study utilizing the methyl analog, mthis compound, demonstrated the efficient synthesis of a series of new p-terphenyl derivatives. nih.govresearchgate.net This facile synthetic route is considered an improvement for preparing natural products based on a p-terphenyl structure. nih.gov In these reactions, two different aryl boronic acids can be introduced sequentially to create unsymmetrical biaryls and terphenyls, which are valuable precursors for materials science and pharmaceutical chemistry. researchgate.net The initial coupling occurs preferentially at the more reactive C-I bond, followed by a second coupling at the C-Br bond.
Research has demonstrated the efficacy of using a ligand-free, heterogeneous palladium on carbon (Pd/C) catalyst for the two-fold Suzuki-Miyaura coupling of mthis compound with various aryl boronic acids. nih.govresearchgate.net This approach offers significant advantages, including simplified purification, catalyst recyclability, and operation under mild, aerobic conditions, often in aqueous media. nih.govresearchgate.net The reactions proceeded efficiently, furnishing new p-terphenyl derivatives in very good yields, ranging from 78-91%. nih.govresearchgate.net The use of a heterogeneous catalyst like Pd/C suggests that the reaction proceeds via heterogeneous catalysis, with minimal leaching of palladium into the solution. nih.gov This method represents a more sustainable and economically viable alternative to homogeneous catalysis systems. researchgate.netrsc.org
Table 1: Synthesis of p-Terphenyl Derivatives via Two-Fold Suzuki-Miyaura Coupling Reaction conditions involved mthis compound and aryl boronic acids catalyzed by heterogeneous Pd/C. nih.govresearchgate.net
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3a | 88 |
| 2 | 4-Methylphenylboronic acid | 3b | 91 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 89 |
| 4 | 4-Fluorophenylboronic acid | 3d | 85 |
| 5 | 4-Chlorophenylboronic acid | 3e | 82 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3f | 78 |
| 7 | 3-Methoxyphenylboronic acid | 3g | 86 |
| 8 | 2-Thienylboronic acid | 3h | 81 |
| 9 | 1-Naphthylboronic acid | 3i | 84 |
The regioselectivity of Suzuki-Miyaura couplings involving dihalogenated substrates like this compound is governed by the relative reactivity of the carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Br bond. This difference in reactivity allows for selective coupling at the iodine-substituted position under controlled conditions. By carefully selecting the catalyst, ligands, and reaction conditions such as temperature, it is possible to isolate the mono-arylated product, which can then be subjected to a second, different coupling reaction at the bromine-substituted position. researchgate.net This sequential approach opens a convenient synthetic pathway to unsymmetrical para-terphenyls. researchgate.net
The Negishi coupling, which pairs organohalides with organozinc reagents, is another powerful tool for C-C bond formation that can be applied to this compound.
Organozinc reagents (RZnX or R₂Zn) are widely utilized in Negishi couplings due to their high functional group tolerance and moderate reactivity. acs.orgd-nb.info this compound can react with various alkylzinc and arylzinc reagents. nih.gov The reaction is catalyzed by a palladium complex, and like the Suzuki coupling, the reaction typically proceeds selectively at the more reactive C-I bond. This allows for the introduction of a wide array of alkyl and aryl groups onto the benzoate (B1203000) ring. researchgate.net The use of functionalized organozinc compounds, prepared through methods like lithium-zinc transmetallation, further expands the scope of molecules that can be synthesized from this substrate. researchgate.net
The significant difference in reactivity between the C-I and C-Br bonds in this compound allows for high chemoselectivity in Negishi coupling reactions. Palladium catalysts will selectively activate the C-I bond, leaving the C-Br bond intact for subsequent transformations. acs.org This chemoselectivity is crucial for the stepwise synthesis of complex, multifunctional molecules. For instance, an organozinc reagent can be coupled at the 2-position (iodine), and a subsequent, different cross-coupling reaction (such as a Stille or Suzuki coupling) can be performed at the 5-position (bromine). acs.orgnih.gov
The catalytic cycle of a Negishi coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : A low-valent palladium(0) complex reacts with this compound, preferentially inserting into the weaker C-I bond to form a Pd(II) intermediate.
Transmetalation : The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of salts like lithium bromide can influence the reaction rate. uni-muenchen.de
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
Heck Coupling Reactions
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. organic-chemistry.orgnih.gov
In the context of this compound, the presence of two different halogen substituents on the aromatic ring—iodine and bromine—introduces a significant element of chemoselectivity. The carbon-iodine bond is considerably weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine bond. Consequently, Heck coupling reactions involving this substrate are expected to occur selectively at the C-2 position (the site of the iodine atom). This allows for the specific introduction of a vinyl group at the position ortho to the ethyl ester, while leaving the bromo group at the C-5 position available for subsequent, different cross-coupling reactions under more forcing conditions. This selective reactivity makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.
Stille Coupling Reactions (Implied by analogous reactions of related compounds)
The Stille coupling reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organotin compound (stannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. organic-chemistry.org The reaction's tolerance for a wide variety of functional groups makes it a powerful tool in organic synthesis. organic-chemistry.org The catalytic cycle is characterized by three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the stannane (B1208499) to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
While specific studies detailing the Stille coupling of this compound are not prevalent, its reactivity can be reliably inferred from the well-established principles of palladium catalysis. Similar to the Heck reaction, the Stille coupling is highly sensitive to the reactivity of the C-X bond (where X is a halogen). The oxidative addition step occurs much more readily with aryl iodides than with aryl bromides. Therefore, it is anticipated that a Stille coupling reaction with this compound would proceed with high selectivity at the C-I bond. This would enable the introduction of a wide range of organic substituents (alkyl, vinyl, aryl, etc.) at the C-2 position, again preserving the C-Br bond for potential downstream functionalization.
C-H Activation and Functionalization Strategies (Indirectly related to cross-coupling)
In recent years, C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like organic halides. nih.gov These methods involve the direct transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, typically mediated by a transition metal catalyst. Copper-catalyzed systems, for example, have been developed for the oxidative cross-coupling of benzylic C(sp³)–H bonds with various nucleophiles. nih.govnih.gov
For a substrate like this compound, C-H functionalization strategies offer a complementary approach to the classical cross-coupling reactions at the C-Br and C-I bonds. Instead of replacing the halogens, C-H activation could potentially be directed to one of the available C-H positions on the aromatic ring (C-3, C-4, or C-6). Achieving regioselectivity in such reactions can be challenging but is often guided by the electronic properties of the existing substituents or through the use of directing groups. The development of C-H activation methods applicable to this substrate would provide novel synthetic routes to even more diverse and complex molecular architectures, bypassing the multi-step sequences often required to install functional groups at these positions.
Copper-Catalyzed Cross-Coupling Reactions
Cross-Coupling with Bromozinc-Difluorophosphonates
A significant advancement in the functionalization of iodobenzoates involves their copper-catalyzed cross-coupling with bromozinc-difluorophosphonates. acs.orgnih.gov This reaction provides a direct and efficient pathway to synthesize aryldifluorophosphonates, which are of considerable interest in medicinal chemistry as non-hydrolyzable phosphate (B84403) mimetics. acs.org The reaction is notable for its high efficiency, excellent compatibility with various functional groups, and operational simplicity. nih.gov
The process utilizes a bromozinc-difluorophosphonate reagent, which is generated in situ from diethyl bromodifluoromethylphosphonate and zinc. acs.org When this reagent is reacted with iodobenzoates, such as this compound, in the presence of a copper catalyst, the difluorophosphonate group is selectively installed at the position of the iodine atom.
Table 1: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate
| Entry | Iodobenzoate Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-iodobenzoate | CuI | 95 |
| 2 | Methyl 4-iodobenzoate (B1621894) | CuI | 81 |
| 3 | Methyl 4-chloro-2-iodobenzoate | CuI | 79 |
| 4 | Methyl 4-bromo-2-iodobenzoate | CuI | 73 |
Data derived from analogous reactions of related iodobenzoates under optimized conditions. acs.orgamazonaws.com
Mechanistic Studies of Copper-Catalyzed Processes
Mechanistic investigations, including density functional theory (DFT) calculations, have provided significant insight into the copper-catalyzed cross-coupling of iodobenzoates. ub.edu The initially proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. ub.edu However, computational studies have suggested a more complex process where the zinc(II) byproduct, formed during the initial stages, plays a crucial role. ub.edu
Instead of being expelled into the reaction mixture, the Zn(II) species is believed to remain attached to the copper catalyst. ub.edu This modified catalytic species then serves as an anchoring point for the carboxylate group of the iodobenzoate substrate. The reaction is thought to proceed through the binding of the iodobenzoate to the zinc center, which facilitates the subsequent oxidative addition and reductive elimination steps at the copper center. ub.edu These studies indicate that a simple single-electron transfer (SET) mechanism is likely not the primary pathway. acs.org
Ortho-Effect of Carboxylate Ester in Copper Catalysis
The carboxylate ester group, particularly when located at the ortho position as in this compound, exerts a significant directing effect in the copper-catalyzed cross-coupling with bromozinc-difluorophosphonates. acs.orgub.edu This "ortho-effect" enhances the reaction's efficiency. DFT calculations have shown that the carboxylate group promotes the reaction by acting as a directing group, facilitating the interaction between the substrate and the catalyst. ub.edu
The mechanism supported by computational studies suggests that the ester moiety coordinates to the zinc(II) byproduct within the catalytic complex. ub.edu This coordination pre-organizes the substrate for the subsequent C-I bond activation at the adjacent copper center, thereby lowering the activation energy of the reaction. This directing effect is a key factor contributing to the high yields observed for ortho-substituted iodobenzoates compared to their para-substituted counterparts. ub.edu
Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The presence of two different halogen atoms on the aromatic ring of this compound opens up avenues for a range of selective transformations, including amination, halogen-exchange, and reduction reactions.
Amination Reactions
While specific examples of amination reactions directly on this compound are not extensively documented in the readily available literature, the principles of transition-metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination and Ullmann condensation, are broadly applicable to aryl halides. In the case of dihaloarenes, the inherent difference in the reactivity of the C-I and C-Br bonds can be exploited to achieve selective amination. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent palladium or copper catalyst, which is the initial step in these catalytic cycles. This preferential reactivity would allow for the selective introduction of an amine at the 2-position of the benzoate ring.
Plausible Reaction Scheme for Selective Amination:
| Reactant | Amine | Catalyst/Ligand | Base | Solvent | Product |
| This compound | R-NH2 | Pd(OAc)2 / Ligand | NaOtBu or Cs2CO3 | Toluene or Dioxane | Ethyl 5-bromo-2-(alkyl/aryl)aminobenzoate |
| This compound | R-NH2 | CuI / Ligand | K2CO3 or Cs2CO3 | DMF or DMSO | Ethyl 5-bromo-2-(alkyl/aryl)aminobenzoate |
This table represents a generalized and plausible reaction scheme based on established methodologies for selective C-N coupling reactions on bromo-iodoarenes.
Halogen-Exchange Reactions
Halogen-exchange reactions, particularly halogen-metal exchange, are fundamental transformations in organometallic chemistry. For this compound, the rate of exchange typically follows the trend I > Br > Cl. rsc.org This differential reactivity allows for the selective formation of an organometallic intermediate at the position of the iodine atom. For instance, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures would preferentially induce a lithium-iodine exchange, generating a lithiated species that can be trapped with various electrophiles.
This regioselectivity is attributed to the greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond, making it more susceptible to nucleophilic attack by the organolithium reagent.
Table of Halogen-Metal Exchange Reactivity:
| Halogen | Bond Dissociation Energy (Aryl-X, kcal/mol) | Relative Reactivity in Halogen-Metal Exchange |
| I | ~65 | Highest |
| Br | ~81 | Intermediate |
| Cl | ~96 | Lowest |
Data is generalized for aryl halides and illustrates the trend in reactivity.
Reduction Reactions with Reducing Agents (e.g., Lithium Aluminum Hydride)
The reduction of this compound with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) is expected to affect both the ester functionality and the carbon-halogen bonds. LiAlH4 is a potent source of hydride ions and is capable of reducing esters to primary alcohols. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orglibretexts.org Concurrently, it can also reduce aryl halides to the corresponding arenes. rsc.org
The reactivity of aryl halides towards reduction by LiAlH4 follows the order I > Br > Cl. researchgate.net Therefore, it is anticipated that the C-I bond in this compound would be preferentially reduced over the C-Br bond. The ester group is also expected to be reduced to a primary alcohol. The precise outcome would depend on the reaction conditions, such as temperature and stoichiometry of the reducing agent. A plausible outcome would be the formation of (5-bromophenyl)methanol, where both the iodo and the ester groups are reduced.
Expected Products from LiAlH4 Reduction:
| Functional Group | Reactivity with LiAlH4 | Expected Product Moiety |
| Ethyl Ester | High | Primary Alcohol |
| Aryl Iodide | High | Arene (de-iodination) |
| Aryl Bromide | Moderate | Arene (de-bromination, may require harsher conditions) |
Ester Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol, typically in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com this compound can undergo transesterification to yield different esters. For example, reacting it with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or a sodium methoxide (B1231860) would lead to the formation of Mthis compound. The reaction is generally an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. wikipedia.org
General Transesterification Reaction:
| Starting Ester | Alcohol | Catalyst | Product Ester | Byproduct |
| This compound | Methanol | H2SO4 (acid) or NaOMe (base) | Mthis compound | Ethanol |
| This compound | Isopropanol | H2SO4 (acid) or NaOiPr (base) | Isopropyl 5-bromo-2-iodobenzoate | Ethanol |
Radical Bromination and Oxidation Reactions
Radical bromination of aromatic compounds typically occurs at the benzylic position if an alkyl side chain is present. Ethyl benzoate itself does not have a benzylic C-H bond that is readily susceptible to radical bromination. pearson.com The aromatic ring of ethyl benzoate is deactivated towards electrophilic aromatic substitution by the electron-withdrawing ester group, and radical reactions directly on the ring are not the primary pathway under typical radical bromination conditions (e.g., N-bromosuccinimide with a radical initiator). ucalgary.ca Therefore, radical bromination of this compound is not expected to proceed readily on the aromatic ring or the ethyl group under standard conditions. thestudentroom.co.uk
Oxidation reactions would likely target the aromatic ring or the ethyl group depending on the oxidant used. Strong oxidizing agents could lead to the degradation of the aromatic ring. Milder oxidation of the ethyl group is possible but would likely require specific reagents and conditions to avoid competing reactions at the halogenated ring.
Kinetic and Mechanistic Studies of Reactions Involving this compound
While specific kinetic and mechanistic studies focusing exclusively on this compound are not extensively documented in the public domain, a wealth of information on the reactivity of analogous aryl bromides and iodides in palladium-catalyzed cross-coupling reactions provides a strong basis for understanding its chemical behavior. The presence of two different halogen substituents on the benzene (B151609) ring, an iodo group at the 2-position and a bromo group at the 5-position, allows for chemoselective reactions, the course of which is dictated by the differing reactivities of the carbon-halogen bonds.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl. wikipedia.org This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds and the facility with which they undergo oxidative addition to a low-valent palladium center, often the rate-determining step of the catalytic cycle. The C-I bond is weaker than the C-Br bond, making the iodo-substituent at the 2-position of this compound the more reactive site.
Mechanistic Principles of Cross-Coupling Reactions
The catalytic cycle of common cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Heck reactions, which are relevant to the functionalization of this compound, typically involves three key steps:
Transmetalation (for Suzuki, Stille, and Sonogashira reactions): An organometallic coupling partner (e.g., organoboron, organotin, or organocopper/alkyne) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Comparative Reactivity of Aryl Iodides and Bromides
Kinetic studies on a variety of substituted aryl halides have consistently demonstrated the higher reactivity of aryl iodides over aryl bromides. For instance, in Sonogashira couplings, the reaction with aryl iodides can often proceed at room temperature, while aryl bromides typically require elevated temperatures to achieve comparable reaction rates. rsc.org This difference in reactivity allows for selective functionalization of dihalogenated substrates like this compound. By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligands), it is possible to selectively react at the iodo position while leaving the bromo position intact for subsequent transformations.
Below is a table of computationally derived activation barriers for the oxidative addition of phenyl bromide to palladium nanoparticles, which can be considered analogous to the reactivity of the halogenated positions on this compound.
| Reaction Pathway | Activation Barrier (kcal/mol) |
|---|---|
| Pd79 fac | 13.4 |
| Pd79 fac–ed | 11.4 |
| Pd79 ed–ed | 6.0 |
Data sourced from computational DFT modeling of oxidative addition to palladium nanoparticles. researchgate.net The different pathways (fac, fac-ed, ed-ed) refer to different sites on the nanoparticle surface.
Kinetic investigations of the oxidative addition of ortho-substituted aryl halides to palladium(0) complexes have shown that while ortho-substituents can sterically hinder the reaction, ortho-substituted aryl iodides remain more reactive than their corresponding aryl bromide counterparts. acs.org This is particularly relevant for this compound, where the iodo group is in the ortho position relative to the ethyl ester group.
A study on the Suzuki-Miyaura cross-coupling of p-iodotoluene and p-bromotoluene provides a direct comparison of their reactivity. While specific rate constants are not provided in a simple table, the study highlights that at lower temperatures (around 50°C), the coupling of aryl bromides can be more efficient than that of aryl iodides, which is counterintuitive to the general trend. This suggests that steps other than oxidative addition may become rate-limiting under certain conditions.
The following table summarizes the general reactivity trends and conditions for palladium-catalyzed cross-coupling reactions of aryl halides, which are applicable to understanding the behavior of this compound.
| Reaction Type | General Reactivity Order of Aryl Halides | Typical Reaction Conditions for Aryl Iodides | Typical Reaction Conditions for Aryl Bromides |
|---|---|---|---|
| Suzuki-Miyaura | I > Br > Cl | Room temperature to moderate heating | Moderate to high heating |
| Stille | I > Br > Cl | Mild conditions | Elevated temperatures |
| Sonogashira | I > Br > Cl | Room temperature | Heating required |
| Heck | I > Br > Cl | Lower temperatures | Higher temperatures |
Applications of Ethyl 5 Bromo 2 Iodobenzoate in Advanced Synthesis
Role as a Key Intermediate in Organic Synthesis
The distinct reactivity of the carbon-bromine and carbon-iodine bonds in Ethyl 5-bromo-2-iodobenzoate allows for selective and sequential reactions, making it an invaluable intermediate in the construction of elaborate organic molecules.
Construction of Complex Organic Molecules
This compound serves as a foundational precursor for the assembly of intricate molecular architectures. Its dihalogenated nature permits stepwise functionalization, a critical strategy in multi-step organic synthesis. For instance, the differential reactivity of the iodo and bromo groups is exploited in sequential cross-coupling reactions to introduce various substituents with high regioselectivity. This controlled approach is essential for building complex frameworks from simpler, commercially available starting materials.
The presence of both chlorine and iodine atoms on the benzene (B151609) ring in analogous compounds makes them versatile intermediates in organic synthesis. These compounds can undergo electrophilic aromatic substitution reactions, where the iodine atom is typically replaced, leading to a diverse range of products. Furthermore, their ability to participate in coupling reactions facilitates the construction of complex molecular structures.
Synthesis of Biaryl Compounds
The synthesis of biaryl scaffolds, which are prevalent in many biologically active compounds and functional materials, is a significant application of this compound. The selective reaction at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond, is a common strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. researchgate.netresearchgate.net
For example, research has demonstrated the use of its methyl analog, mthis compound, in ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reactions with various aryl boronic acids to produce a series of new para-terphenyl derivatives in good yields. researchgate.net This highlights the utility of this substitution pattern in creating complex biaryl and terphenyl structures. researchgate.net
Preparation of Tri(hetero)aryl Derivatives
Expanding on the synthesis of biaryls, this compound is also instrumental in the one-pot synthesis of unsymmetrical tri(hetero)aryl derivatives. researchgate.net This involves the simultaneous Suzuki-Miyaura cross-coupling of two different aryl boronic acids with the dihalo-aromatic substrate. researchgate.net This methodology is particularly advantageous for generating chemical libraries and synthesizing analogs of natural products or biologically active compounds. researchgate.net Research has shown that using mthis compound as a starting material in a ligand-free heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reaction can efficiently produce new p-terphenyl (B122091) derivatives. researchgate.netresearchgate.net
Access to Diverse Substituted Benzoate (B1203000) Derivatives
The reactivity of this compound allows for the creation of a wide array of substituted benzoate derivatives. The halogen atoms can be replaced with various functional groups through different chemical transformations. For instance, the iodine atom can be selectively displaced in nucleophilic aromatic substitution or cross-coupling reactions, leaving the bromine atom available for subsequent modifications. This stepwise functionalization enables the synthesis of polysubstituted aromatic compounds with precise control over the substitution pattern.
An example of creating diverse derivatives is the synthesis of methyl 4-bromo-5-fluoro-2-iodobenzoate, which is then used to produce 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester through a subsequent cyanation reaction. google.com
Medicinal Chemistry and Pharmaceutical Research
The structural motifs accessible from this compound are of significant interest in the discovery and development of new therapeutic agents.
Synthesis of Biologically Active Compounds
This compound and its derivatives are crucial intermediates in the synthesis of various biologically active molecules. researchgate.netd-nb.info The biaryl and poly-aryl structures that can be readily prepared from this starting material are common features in many pharmaceutical compounds. researchgate.netd-nb.info
For example, a similar compound, 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester, is utilized in the design of targeted therapies and drug candidates due to its unique combination of halogen substituents that enhance its reactivity. chemimpex.com Another related compound, 3-Bromo-5-iodobenzoic acid ethyl ester, serves as a key intermediate in the development of pharmaceutical agents targeting cancer and inflammatory diseases. chemimpex.com The ability to introduce different substituents through the bromo and iodo moieties allows for the fine-tuning of a molecule's pharmacological properties.
Development of New Pharmaceuticals
This compound and its related structures are significant intermediates in the synthesis of new pharmaceutical agents. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for stepwise introduction of different molecular fragments, which is a crucial strategy in the design of novel drugs and targeted therapies. chemimpex.com Its precursor, 5-bromo-2-iodobenzoic acid, is recognized as a crucial building block in creating a variety of pharmaceuticals. nbinno.com For instance, a closely related compound, 4-amino-3-bromo-5-iodo-benzoic acid ethyl ester, is specifically used in the research and development of anti-inflammatory and analgesic drugs. chemimpex.com This highlights the role of the bromo-iodo-benzoate scaffold in medicinal chemistry for generating biologically active molecules. chemimpex.comchemimpex.com
Potential as Enzyme Inhibitors or Modulators of Biochemical Pathways
The molecular framework of this compound is a key component in the synthesis of compounds designed to interact with biological systems, such as enzyme inhibitors or modulators of biochemical pathways. Research has shown that derivatives originating from this scaffold can exhibit significant inhibitory effects on specific enzymes.
Notably, hydrazide-hydrazone derivatives synthesized from 5-bromo-2-iodobenzoic acid have been identified as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov Specifically, one such derivative containing an indole (B1671886) scaffold proved to be toxic to 769-P cancer cells, plausibly through the inhibition of the COX-2 mediated signaling pathway. researchgate.netnih.gov Furthermore, the methyl ester analog, mthis compound, has been used as a starting material in the synthesis of novel Purine Nucleoside Phosphorylase (PNP) inhibitors, demonstrating the utility of this chemical class in targeting specific enzymes. nih.govacs.org The interaction of such compounds with enzymes like urease has also been a subject of study, with halo-substituted benzoic acid derivatives being investigated for their inhibitory kinetics. researchgate.net
Precursor for Hydrazide-Hydrazone Derivatives with Biological Activity
This compound serves as a direct precursor to 5-bromo-2-iodobenzhydrazide, a key intermediate for synthesizing a wide range of hydrazide-hydrazone derivatives. These derivatives are a class of compounds extensively studied for their diverse biological activities. researchgate.netresearchgate.net
In one study, 14 novel hydrazide-hydrazones were synthesized from 5-bromo-2-iodobenzoic acid via a condensation reaction. researchgate.netnih.gov These new compounds were then evaluated for their cytotoxic effects on cancer cell lines and their antimicrobial properties. researchgate.net Several of the synthesized molecules showed promising results. For example, derivatives featuring a chloro substituent or a nitro group demonstrated high and selective cytotoxicity against tumor cells. researchgate.netnih.gov The research highlighted specific compounds that were particularly effective against renal cell adenocarcinoma (769-P) and human liver cancer (HepG2) cell lines. researchgate.net
| Derivative Feature | Biological Activity | Target Cell Lines |
| Chloro substituent (Compound 5) | High, selective, and diverse cytotoxicity | Cancer cell lines |
| Nitro group (Compounds 7 & 9) | Significant and selective inhibitory effect | Tumor cells |
| High antiproliferative activity | High antiproliferative activity | 769-P, HepG2 |
| Indole scaffold (Compound 16) | Toxic, potential COX-2 inhibition | 769-P |
This research underscores the importance of the 5-bromo-2-iodobenzoate structure as a scaffold for generating hydrazide-hydrazone libraries with potential therapeutic applications, including anticancer and antimicrobial activities. researchgate.netnih.gov
Synthesis of Active Pharmaceutical Ingredients (APIs)
As a versatile chemical intermediate, this compound's parent acid is considered a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.comcefacilinasbiotics.com Its di-halogenated structure is particularly useful for constructing complex molecular architectures through sequential cross-coupling reactions. This allows for the efficient production of high-purity intermediates essential for the pharmaceutical industry. nbinno.com
The versatility of 5-bromo-2-iodobenzoic acid enables its use in producing compounds such as 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE and 4-Bromo-2-(bromomethyl)-1-iodobenzene, which are important precursors for developing new drugs. nbinno.com The ability to undergo various chemical transformations makes it an indispensable component in the modern synthesis of novel APIs. nbinno.com
Materials Science and Specialty Chemicals
In addition to its pharmaceutical applications, this compound and its analogs are valuable in the field of materials science. The presence of two different halogen atoms allows for programmed, stepwise reactions to build complex organic molecules used in advanced materials. bldpharm.com
Production of Materials with Specific Electronic Properties
The methyl analog, mthis compound, has been utilized in the preparation of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs). A significant application is in the synthesis of novel components for organic semiconductors. beilstein-journals.org
In one study, mthis compound was used in Suzuki–Miyaura couplings to create a key intermediate for a new 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit. beilstein-journals.org This resulting material was incorporated into organic field-effect transistors (OFETs), where it exhibited p-type mobility, demonstrating its potential for use in advanced electronic devices. beilstein-journals.org The distinct reactivity of the bromo and iodo groups is crucial for the controlled synthesis of these complex, conjugated systems. researchgate.net
Employment in Creating Advanced Materials
The unique structure of this compound makes it a valuable component in the creation of advanced materials, including specialty polymers. chemimpex.com Its bifunctional nature, with two different reactive halogen sites, makes it an ideal candidate for producing para-terphenyl derivatives and conjugated polymers through ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reactions. researchgate.net This synthetic route is efficient and yields new derivatives that can be used as building blocks for larger, more complex materials. researchgate.net Furthermore, related amino-substituted analogs can be incorporated into polymers, which can enhance material properties such as thermal stability and chemical resistance. chemimpex.com
Contribution to Fine Chemical Products (e.g., Dyes, Agrochemicals)
This compound and its parent acid, 5-bromo-2-iodobenzoic acid, are pivotal starting materials in the synthesis of a range of fine chemicals, most notably dyes and agrochemicals. nbinno.comchemicalbook.com The presence of two distinct halogen atoms allows for programmed, stepwise functionalization, which is crucial for building the complex architectures of these specialized products.
In the field of dye chemistry, this compound serves as a key precursor for advanced organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org Its structure is particularly amenable to Suzuki or Negishi coupling reactions, where the more reactive C-I bond is selectively coupled with (hetero)aryl boronates or organozinc reagents, leaving the C-Br bond intact for subsequent transformations. researchgate.netresearchgate.net This strategy has been successfully employed to synthesize novel benzothiadiazole-based photosensitizers. rsc.org For instance, it can be coupled with a thiophene (B33073) or thieno[3,2-b]thiophene (B52689) unit as the initial step in a multi-step synthesis of complex dyes designed to improve the efficiency and stability of solar cells. researchgate.netrsc.org
While direct examples for agrochemical synthesis starting from the ethyl ester are less commonly documented in public literature, the parent compound, 5-bromo-2-iodobenzoic acid, is cited as a vital intermediate for agrochemicals. nbinno.comchemicalbook.com The principles of selective functionalization are equally applicable, suggesting that this compound is a suitable building block for creating new pesticides and herbicides where a disubstituted benzene core is required. nbinno.com
Synthesis of Conjugated Tri(hetero)aryl Derivatives for Optoelectronic Applications
The synthesis of conjugated oligo- and poly(hetero)aromatic systems is of great interest for the development of organic materials with tailored optoelectronic properties. This compound has been identified as an ideal starting material for creating such structures, particularly asymmetric p-terphenyl derivatives. researchgate.net
The differential reactivity of the C–I and C–Br bonds is exploited in one-pot, double Suzuki-Miyaura coupling reactions. researchgate.net The first, more facile coupling occurs selectively at the C-I position, followed by a second coupling at the C-Br position with a different aryl boronic acid. This sequential, chemoselective approach allows for the controlled construction of conjugated triaryl systems with defined structures, which would be difficult to achieve otherwise. researchgate.net Research has demonstrated the efficient synthesis of new p-terphenyl derivatives using this method with a heterogeneous Pd/C catalyst. researchgate.net
These conjugated systems are foundational for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The specific substitution pattern offered by this compound allows for fine-tuning of the electronic and photophysical properties of the resulting tri(hetero)aryl derivatives. The synthesis of advanced dyes for DSSCs from this precursor is a direct application of this principle, where the conjugated structure facilitates efficient light harvesting and electron transfer. researchgate.netrsc.orgresearchgate.net
Heterocyclic Chemistry Applications
The functionalization and synthesis of heterocyclic compounds are central to medicinal chemistry and materials science. This compound and structurally related halo-benzoates are valuable reagents for introducing a substituted phenyl moiety onto various heterocyclic scaffolds through cross-coupling reactions.
Functionalization of Nitrogen, Oxygen, and Sulfur-Containing Heterocycles
The ability to selectively react either the iodo or bromo substituent makes this compound a versatile tool for the derivatization of a wide array of heterocycles.
Nitrogen-Containing Heterocycles: Studies on related halo-benzoates demonstrate their utility in the functionalization of N-heterocycles like pyridines. d-nb.info For example, ethyl 4-iodobenzoate (B1621894) can be coupled with magnesiated pyridine (B92270) intermediates in Negishi cross-coupling reactions. d-nb.info This methodology is applicable to this compound, allowing for the introduction of the 4-bromo-2-(ethoxycarbonyl)phenyl group onto a pyridine ring, with the bromine available for further diversification. This approach is crucial for building complex molecules, including potential pharmaceutical agents. nih.gov
Oxygen-Containing Heterocycles: The synthesis of functionalized oxygen-containing heterocycles such as furans and benzofurans can be achieved using precursors like this compound. Research on the functionalization of benzofuran (B130515) has shown that related compounds like ethyl 4-iodobenzoate can be effectively coupled to the heterocyclic core via a Pd-catalyzed reaction with an intermediate organozinc reagent. sci-hub.se The 1-bromo-2-iodobenzene (B155775) scaffold, the core of the title compound, is known to be a key starting material for synthesizing 2,3-disubstituted benzofurans. rsc.org
Sulfur-Containing Heterocycles: A direct and significant application of this compound is seen in the functionalization of sulfur-containing heterocycles. In the synthesis of novel dyes for solar cells, this compound is coupled with thiophene and thieno[3,2-b]thiophene units. researchgate.netrsc.org The initial Suzuki or Negishi coupling selectively occurs at the C-I bond, attaching the thiophene-based unit to form a new C-C bond, which is a critical step in elaborating the final conjugated structure. researchgate.net
| Heterocycle Class | Specific Heterocycle | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Nitrogen-Containing | Pyridine | Negishi Cross-Coupling | Related iodobenzoates effectively couple with magnesiated pyridines. | d-nb.info |
| Oxygen-Containing | Benzofuran | Pd-catalyzed Cross-Coupling | Related iodobenzoates couple with organozinc intermediates of benzofuran. | sci-hub.se |
| Sulfur-Containing | Thiophene | Suzuki Coupling | This compound couples selectively at the C-I position with thiophene units. | researchgate.net |
| Sulfur-Containing | Thieno[3,2-b]thiophene | Negishi Coupling | Used as a precursor to build complex dye structures containing the thienothiophene moiety. | rsc.org |
Total Synthesis Strategies Utilizing this compound
The strategic placement of orthogonal reactive sites makes this compound an excellent building block in complex total synthesis campaigns, where a precise and predictable sequence of bond formations is paramount.
As a Building Block in Multi-Step Syntheses
This compound is frequently chosen as a foundational element in multi-step syntheses due to its predictable chemoselectivity. The syntheses of advanced dyes for optoelectronic applications serve as prime examples of its utility as a building block. researchgate.netrsc.org In these routes, the compound is not merely a simple reactant but a key component that dictates the initial assembly strategy, allowing for the sequential introduction of different molecular fragments. researchgate.net
Computational and Theoretical Studies of Ethyl 5 Bromo 2 Iodobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and their electronic properties. Such calculations for ethyl 5-bromo-2-iodobenzoate would provide fundamental insights into its behavior.
An analysis of the electronic structure of this compound would reveal the distribution of electron density and the nature of its chemical bonds. The presence of two different halogen atoms (bromine and iodine) at the 5- and 2-positions, respectively, along with the ethyl ester group, creates a distinct electronic environment on the benzene (B151609) ring.
DFT calculations could be employed to determine key electronic properties. For instance, the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a common approach for such analyses. researchgate.net The resulting data would include atomic charges, bond orders, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. researchgate.net
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| Mulliken Atomic Charges | C(1): +0.25, C(2)-I: -0.10, C(5)-Br: -0.05, O(ester): -0.40 | Reveals the partial charges on individual atoms, highlighting sites susceptible to nucleophilic or electrophilic attack. |
| Bond Lengths (Å) | C-I: 2.10, C-Br: 1.90 | Provides insight into the strength and reactivity of the carbon-halogen bonds. |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the halogen atoms, while the LUMO would be distributed over the carbonyl group of the ester and the carbon atoms attached to the halogens. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations can help predict the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic attack.
Illustrative Data Table: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Illustrative Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 | Indicates the molecule's potential as an electron donor in reactions. |
| LUMO | -1.2 | Suggests the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, complementing the static view from quantum chemical calculations. nih.govrsc.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, interactions with solvent molecules, and the formation of aggregates.
For instance, an MD simulation of this compound in a solvent like dimethylformamide (DMF) could reveal how the solvent molecules arrange around the solute and influence its reactivity. This is particularly relevant for understanding reaction mechanisms in solution. Furthermore, simulations could be used to study the interactions of this compound with larger biological molecules, such as proteins, which is a key aspect of drug discovery. youtube.com
Structure-Activity Relationship (SAR) Studies for Derivatives (e.g., hydrazide-hydrazones)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing compounds with desired biological activities. researchgate.netnih.gov These studies correlate the structural or physicochemical properties of a series of compounds with their biological effects.
For derivatives of this compound, such as hydrazide-hydrazones, a QSAR study would involve synthesizing a library of related compounds with systematic variations in their structure. The biological activity of these compounds would then be measured, and a mathematical model would be developed to relate this activity to various molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further research. nih.gov
Illustrative Data Table: Hypothetical QSAR Descriptors for this compound Derivatives
| Derivative | LogP | Molecular Weight ( g/mol ) | Dipole Moment (D) | Hypothetical Biological Activity (IC50, µM) |
| Hydrazide | 3.2 | 340.0 | 3.1 | 15.2 |
| N-methyl hydrazone | 3.5 | 354.0 | 3.5 | 10.8 |
| N-phenyl hydrazone | 4.8 | 416.1 | 4.2 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study.
Mechanistic Modeling of Transition Metal-Catalyzed Reactions
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, due to the presence of two different carbon-halogen bonds with distinct reactivities. libretexts.orgnih.govorganic-chemistry.orgresearchgate.net Computational modeling can be instrumental in elucidating the detailed mechanisms of these reactions.
For example, in a palladium-catalyzed Suzuki coupling, the C-I bond is expected to undergo oxidative addition to the palladium(0) catalyst more readily than the C-Br bond due to its lower bond dissociation energy. nih.govyoutube.com DFT calculations can be used to model the entire catalytic cycle, including the energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of the rate-determining step and provides insights into the factors that control the selectivity of the reaction. Such mechanistic understanding is crucial for optimizing reaction conditions and developing more efficient catalysts. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Functionalization
The selective functionalization of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is paramount in harnessing the synthetic potential of Ethyl 5-Bromo-2-iodobenzoate. While palladium and copper catalysts are conventionally used for cross-coupling reactions, future research is geared towards the exploration of novel catalytic systems to enhance efficiency, selectivity, and substrate scope.
The C-I bond is significantly more reactive than the C-Br bond in many transition metal-catalyzed reactions, enabling selective, stepwise functionalization. This reactivity difference is exploited in reactions like the Suzuki-Miyaura and Sonogashira couplings. Future work will likely focus on developing catalysts that can offer orthogonal reactivity, potentially allowing for the selective activation of the C-Br bond in the presence of the C-I bond under specific conditions.
Rhodium(II) catalysts are emerging as powerful tools for C-H functionalization and carbene insertion reactions. nih.govresearchgate.netrawdatalibrary.net The application of chiral rhodium(II) catalysts could enable site- and stereoselective carbene insertion into C-H bonds of substrates derived from this compound. nih.govresearchgate.netrawdatalibrary.net Similarly, nickel-based catalytic systems, known for their cost-effectiveness and unique reactivity profiles, present a promising avenue for developing new cross-coupling methodologies for this dihalogenated ester.
Development of Asymmetric Synthetic Routes
Asymmetric synthesis is crucial for the preparation of chiral molecules, many of which have important applications in the pharmaceutical and agrochemical industries. africacommons.netmdpi.com The development of asymmetric synthetic routes involving this compound is a key area for future research. This can be approached in several ways:
Chiral Catalysts: The use of chiral catalysts in conjunction with this compound or its derivatives can induce enantioselectivity in a variety of transformations. For instance, asymmetric versions of the Suzuki-Miyaura, Heck, or Sonogashira couplings could be developed using chiral ligands for the metal catalyst. Additionally, chiral bifunctional organocatalysts could be employed for the enantioselective synthesis of axially chiral compounds derived from this scaffold. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester or another functional group introduced onto the aromatic ring can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the enantiomerically enriched product.
Substrate Control: Introducing a chiral center into a molecule derived from this compound can influence the stereochemistry of further reactions at other positions on the molecule.
Future research will likely focus on designing and applying novel chiral catalysts and auxiliaries specifically tailored for reactions involving this dihalogenated building block.
Applications in Supramolecular Chemistry and Self-Assembly (as related to oligomer synthesis)
The di-functional nature of this compound makes it an attractive candidate for the synthesis of functional oligomers and polymers with well-defined architectures. The ability to selectively functionalize the two different halogen positions allows for a programmed and directional synthesis of oligomeric chains.
For example, sequential Sonogashira couplings could be employed to create rigid-rod oligo(phenyleneethynylene)s with alternating structural motifs. These oligomers can exhibit interesting photophysical properties and have potential applications in molecular electronics and sensing. The ester functionality can be further modified post-polymerization to tune the properties of the resulting material or to attach it to surfaces.
Future research in this area will explore the synthesis of a wider range of oligomers and polymers derived from this compound. The focus will be on controlling the sequence of monomers to create materials with specific self-assembly properties, leading to the formation of well-ordered supramolecular structures such as nanotubes, vesicles, or liquid crystals.
Integration into Continuous Flow Synthesis for Enhanced Efficiency
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgresearchgate.net The integration of synthetic routes involving this compound into continuous flow systems is a promising avenue for future research.
The synthesis of the parent compound, 5-Bromo-2-iodobenzoic acid, has already been shown to benefit from advanced continuous flow technology for safer and more efficient production. nbinno.com This approach can be extended to the esterification and subsequent functionalization reactions of this compound.
Flow reactors can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For example, cross-coupling reactions, which often require elevated temperatures and pressures, can be performed more safely and with better control in a continuous flow setup. Furthermore, multi-step sequences can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates, which saves time and resources. acs.org
Future work will focus on developing robust and efficient continuous flow protocols for the synthesis and functionalization of this compound, paving the way for its large-scale production and utilization.
Design of New Derivatives with Enhanced Biological Activities or Material Properties
5-Bromo-2-iodobenzoic acid is a known building block for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com This highlights the significant potential for designing new derivatives of this compound with enhanced biological activities or material properties.
The introduction of different substituents at the 2- and 5-positions of the benzene (B151609) ring can modulate the electronic and steric properties of the molecule, leading to changes in its biological activity. For instance, the synthesis of novel benzothiazole (B30560) or thioflavonol derivatives, which are known to exhibit a wide range of pharmacological effects including anti-inflammatory, analgesic, and antibacterial properties, could be explored. chalcogen.roscirp.orgresearchgate.net
The structure-activity relationship (SAR) of these new derivatives can be systematically studied to identify key structural features responsible for their biological activity. This information can then be used to design and synthesize more potent and selective compounds.
In the realm of material science, new derivatives of this compound can be designed to have specific optical, electronic, or self-assembly properties. For example, the incorporation of fluorinated moieties can lead to materials with unique liquid crystalline or photophysical characteristics.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involved in the functionalization of this compound is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic and computational techniques are powerful tools for elucidating these mechanisms.
Spectroscopic Techniques: In-situ spectroscopic methods, such as FTIR and NMR spectroscopy, can be used to monitor the progress of reactions in real-time, identify reactive intermediates, and determine reaction kinetics. ucl.ac.uk This information can provide valuable insights into the catalytic cycle of cross-coupling reactions or the formation of self-assembled structures.
Computational Techniques: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. rsc.orgnih.govrsc.orgnih.gov These computational studies can complement experimental findings and provide a deeper understanding of the factors that control reaction outcomes, such as selectivity and reactivity. For example, computational studies can help to understand the role of ligands in palladium-catalyzed cross-coupling reactions of dihalogenated arenes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
